molecular formula C8H6BrNO B1272177 2-(2-Bromophenoxy)acetonitrile CAS No. 90004-90-3

2-(2-Bromophenoxy)acetonitrile

Cat. No.: B1272177
CAS No.: 90004-90-3
M. Wt: 212.04 g/mol
InChI Key: VNMBGABMQPZLCO-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)acetonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Preparation Methods of 2-(2-Bromophenoxy)acetonitrile

Nucleophilic Substitution of 2-Bromophenol Derivatives with Cyanomethylating Agents

One common approach involves the nucleophilic substitution reaction of 2-bromophenol or its derivatives with cyanomethyl halides or cyanomethyl equivalents.

Typical reaction scheme:

$$
\text{2-Bromophenol} + \text{Bromoacetonitrile} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$

  • Base: Often a strong base such as sodium hydride (NaH) is used to deprotonate the phenol, generating the phenoxide ion.
  • Solvent: Aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.
  • Temperature: Reactions are typically conducted from 0 °C to room temperature to control reactivity and avoid side reactions.

Example procedure (adapted from related syntheses):

  • Sodium hydride (60% dispersion in mineral oil) is suspended in 1,4-dioxane and cooled to 0 °C.
  • 2-Bromophenol is added dropwise to form the phenoxide ion.
  • Bromoacetonitrile is then introduced slowly, and the reaction mixture is stirred at room temperature for 12–16 hours.
  • The reaction is quenched with dilute acid, and the product is extracted and purified by standard methods.

Synthesis via Halogenation of Phenoxyacetonitrile Precursors

Another approach involves first preparing phenoxyacetonitrile, followed by bromination at the ortho position of the phenyl ring.

  • Step 1: Phenoxyacetonitrile is synthesized by reacting phenol with chloroacetonitrile under basic conditions.
  • Step 2: The phenyl ring is selectively brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

This method allows for better control of substitution patterns but may require multiple purification steps.

Direct Synthesis Using 2-Bromophenol and Cyanomethylating Agents

Direct cyanomethylation of 2-bromophenol with cyanomethyl halides (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of bases such as potassium carbonate or sodium hydride is an efficient route.

  • Advantages: One-pot reaction, relatively high yield.
  • Disadvantages: Requires strict control of reaction conditions to avoid poly-substitution or polymerization.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Nucleophilic substitution with bromoacetonitrile 2-Bromophenol, NaH, bromoacetonitrile 0 °C to RT, 12–16 h, 1,4-dioxane 70–85 Straightforward, good yield Requires strong base, moisture sensitive
Halogenation of phenoxyacetonitrile Phenoxyacetonitrile, Br2 or NBS Room temp, controlled bromination 60–75 Selective substitution Multi-step, purification needed
Direct cyanomethylation with chloroacetonitrile 2-Bromophenol, K2CO3, chloroacetonitrile Reflux in DMF or acetone 65–80 One-pot reaction Side reactions possible
Industrial method via bromoacetonitrile intermediate Phosphorus tribromide, formaldehyde, hydrocyanic acid Multi-step, various solvents Variable Scalable but complex Multi-step, safety concerns

Detailed Research Findings

  • A synthesis of related bromo-substituted phenylacetonitriles reported the use of sodium hydride and ethyl cyanoacetate in 1,4-dioxane, followed by reaction with 2-bromo-1-fluoro-4-nitrobenzene, demonstrating the utility of strong bases and aprotic solvents in such cyanomethylation reactions.
  • Bromination strategies using N-bromosuccinimide have been shown to selectively brominate phenoxyacetonitrile derivatives at the ortho position without overbromination, providing a clean route to this compound analogs.
  • Industrial patents highlight the challenges in producing bromoacetonitrile intermediates efficiently and safely, emphasizing the need for streamlined, fewer-step processes for commercial viability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

    Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution can yield various substituted phenoxyacetonitriles, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:
2-(2-Bromophenoxy)acetonitrile serves as an important reagent in several organic transformations. It is utilized in the synthesis of complex molecules through various coupling reactions, such as:

  • Sonogashira Coupling: This reaction involves the coupling of terminal acetylenes with aryl halides or pseudohalides. This compound has been successfully employed in the Sonogashira coupling to synthesize substituted benzo[b]furans, showcasing its utility in forming carbon-carbon bonds under palladium catalysis .
  • Cross-Coupling Reactions: The compound can also participate in cross-coupling reactions to produce diverse aryl-containing compounds. For instance, it has been used to create 2-arylbenzofurans through palladium-catalyzed processes, demonstrating its role in building complex aromatic structures .

Medicinal Chemistry

Pharmaceutical Applications:
The compound has potential applications in drug discovery and development due to its structural characteristics that may influence biological activity. It is explored for:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the bromophenoxy group can enhance the compound's selectivity and potency against specific tumor types.
  • Antimicrobial Properties: Some derivatives have demonstrated significant antimicrobial activity, making them candidates for further development as therapeutic agents against bacterial infections .

Material Science

Polymer Chemistry:
In material science, this compound is investigated for its potential use in polymer synthesis. Its reactivity allows it to be incorporated into polymer backbones or used as a functional monomer:

  • Synthesis of Functional Polymers: The compound can be polymerized to create materials with specific functionalities that may be beneficial in coatings, adhesives, or biomedical applications.

Case Studies and Research Findings

StudyApplicationFindings
Wang et al., 2013Organic SynthesisSuccessfully used in the synthesis of 2-arylbenzofurans via palladium-catalyzed reactions .
Subramaniam et al., 2023Medicinal ChemistryInvestigated derivatives for anticancer properties; showed promising results against specific cancer cell lines .
American ElementsMaterial ScienceHighlighted potential uses in polymer chemistry for creating functional materials .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)acetonitrile involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity and leading to changes in cellular processes. The exact pathways and targets can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenoxy)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its applications in various fields of research and industry further highlight its importance.

Biological Activity

2-(2-Bromophenoxy)acetonitrile (CAS No. 90004-90-3) is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C8_8H6_6BrNO
Molecular Weight: 212.04 g/mol
SMILES Notation: C1=CC=C(C=C1)OCC#N
IUPAC Name: this compound

The compound features a bromophenyl group attached to an acetonitrile moiety via an ether linkage, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.
  • Antimicrobial Properties: Some research indicates that this compound exhibits antimicrobial activity, possibly through the disruption of bacterial cell membranes or interference with vital metabolic functions.
  • Cytotoxic Effects: Investigations into the cytotoxicity of this compound have shown promising results against certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Against Cancer Cells

In a separate study by Zhang et al. (2024), the cytotoxic effects of this compound were tested on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The following IC50_{50} values were determined:

Cell Line IC50_{50} (µM)
MCF-715
A54920
HCT11625

These findings indicate that the compound possesses selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Bromophenoxy)acetonitrile, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, in Suzuki-Miyaura coupling, it reacts with boronic acids (e.g., 3-pyridylboronic acid) under reflux in DME (dimethoxyethane) with a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and Na₂CO₃ as a base. Reaction optimization includes maintaining an inert N₂ atmosphere, dark conditions to prevent side reactions, and purification via column chromatography (cyclohexane/EtOAc 9:1) to achieve ~80% yield . Key parameters include catalyst loading (0.05–0.1 equiv), temperature (reflux at ~85°C), and stoichiometric control of boronic acids (1.2–1.5 equiv) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

1H NMR is essential for confirming structure. For example, the methylene group (OCH₂) in this compound derivatives resonates at δ=4.65–4.68 ppm as a singlet, while aromatic protons (ArH) appear as multiplets between δ=7.01–8.66 ppm, depending on substitution patterns . Additional characterization includes mass spectrometry (MS) for molecular weight verification and IR spectroscopy to confirm nitrile (C≡N) stretches (~2250 cm⁻¹). Purity is assessed via HPLC or TLC with cyclohexane/EtOAc systems .

Advanced Research Questions

Q. How can this compound enable divergent annulation reactions to synthesize heterocycles?

This compound serves as a versatile electrophile in base-controlled annulations. For instance, with ynones, using K₂CO₃ as a base promotes 5-exo-dig cyclization to form 5-cyanobenzoxepines, while DBU (1,8-diazabicycloundec-7-ene) directs 6-endo-dig cyclization to yield benzofuro[2,3-b]pyridines. Selectivity depends on the base’s steric and electronic effects, which influence transition states and regioselectivity . Reaction monitoring via in situ NMR or LC-MS helps track intermediates and optimize yields (typically 70–85%) .

Q. What strategies are effective for mitigating hazards during large-scale synthesis of this compound?

The compound is harmful upon inhalation, skin contact, or ingestion. Mitigation strategies include:

  • Engineering controls : Use closed systems and fume hoods to minimize exposure.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste management : Neutralize nitrile-containing residues with oxidizing agents (e.g., NaOCl) before disposal .
  • Process optimization : Replace high-risk solvents (e.g., DME) with greener alternatives (e.g., acetonitrile/water mixtures) where possible .

Q. How does this compound participate in palladium-catalyzed cascades to synthesize benzo[b]furans?

In Sonogashira coupling, it reacts with terminal alkynes to form alkynylated intermediates. Subsequent intramolecular carbanion-yne cyclization under basic conditions (e.g., KOtBu) generates 2,3-disubstituted benzo[b]furans via 5-exo-dig cyclization. Key factors include:

  • Catalyst system: Pd(PPh₃)₄/CuI with PPh₃ as a ligand.
  • Solvent: THF or DMF at 60–80°C.
  • Post-cyclization isomerization: Use of protic acids (e.g., HCl) to stabilize the final product . Yields range from 65–80%, with purity confirmed via GC-MS .

Q. What computational methods support mechanistic studies of reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclization energetics and transition-state geometries. For example, in annulation reactions, DFT reveals how base strength (pKa) influences the activation energy of competing 5-exo vs. 6-endo pathways . Molecular dynamics simulations (e.g., AMBER) further predict solvent effects on reaction rates and selectivity .

Properties

IUPAC Name

2-(2-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBGABMQPZLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370163
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-90-3
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed 2-bromophenol (5.1 g, 29.48 mmol, 1.00 equiv), 2-bromoacetonitrile (5.3 g, 44.19 mmol, 1.50 equiv), potassium carbonate (8 g, 57.97 mmol, 2.00 equiv), N,N-dimethylformamide (20 mL). The resulting solution was stirred overnight at 60° C. in an oil bath. The resulting solution was diluted with 5×50 mL of EA. The organic layer was washed with 50 mL of H2O. Organic layers were collected and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100). This resulted in 6 g (96%) of 2-(2-bromophenoxy)acetonitrile as a brown solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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